![molecular formula C14H20BrN3O4 B1387839 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate CAS No. 1000576-75-9](/img/structure/B1387839.png)
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
Overview
Description
This compound is a brominated dihydroimidazopyrazine derivative characterized by a tert-butyl ester at position 7 and an ethyl ester at position 2. The bromine substituent at position 3 introduces distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Its molecular formula is C₁₄H₂₀BrN₃O₄, with a calculated molecular weight of 374.23 g/mol (derived from analogous chloro compound data in ). The tert-butyl and ethyl ester groups enhance solubility in organic solvents, while the bromine atom facilitates participation in cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Preparation Methods
Preparation Methods Analysis
Synthesis of the Imidazo[1,2-a]pyrazine Core
The synthesis typically begins with the construction of the imidazo[1,2-a]pyrazine scaffold, which can be achieved via cyclization reactions involving appropriate pyrazine derivatives and amino precursors. Common strategies include:
- Condensation of 2-aminopyrazine derivatives with α-haloketones or α-haloesters, which facilitates ring closure to form the imidazo ring fused to the pyrazine.
- Use of 5,6-dihydro intermediates to ensure the partial saturation of the ring system, which is crucial for the final compound’s stability and reactivity.
Esterification to Form the 7-Tert-butyl and 2-Ethyl Esters
The dual esterification at positions 2 and 7 involves:
- Selective protection and deprotection strategies to differentiate the two carboxylic acid groups, allowing for the introduction of tert-butyl and ethyl esters respectively.
- Common esterification methods include:
- Reaction with tert-butanol and ethyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or using coupling reagents like DCC (dicyclohexylcarbodiimide) for mild conditions.
- Use of tert-butyl chloroformate or ethyl chloroformate as esterifying agents in the presence of a base for selective ester formation.
- The order of esterification is critical to avoid scrambling of ester groups and to maintain regioselectivity, often starting with the less hindered site.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the pure compound.
- Characterization is performed using:
- NMR spectroscopy (1H, 13C) to confirm the structure and substitution pattern.
- Mass spectrometry to verify molecular weight and bromine incorporation.
- Elemental analysis and melting point determination for purity assessment.
Summary Table of Preparation Steps
Step No. | Process | Reagents/Conditions | Key Notes |
---|---|---|---|
1 | Cyclization to form core | 2-Aminopyrazine + α-haloketone/ester | Formation of 5,6-dihydroimidazo[1,2-a]pyrazine ring |
2 | Selective bromination | N-Bromosuccinimide (NBS) or Br2, controlled | Targets 3-position bromination |
3 | Esterification at position 7 | tert-Butanol + acid catalyst or tert-butyl chloroformate | Forms tert-butyl ester selectively |
4 | Esterification at position 2 | Ethanol + acid catalyst or ethyl chloroformate | Forms ethyl ester selectively |
5 | Purification | Chromatography (flash column/HPLC) | Ensures purity and isolation |
6 | Characterization | NMR, MS, elemental analysis | Confirms structure and purity |
Research Findings and Considerations
- The selectivity of bromination is influenced by the electronic density of the imidazo[1,2-a]pyrazine ring, and reaction conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
- The esterification sequence is crucial; tert-butyl esters are generally more acid-labile, so their introduction is often done last or under mild conditions to prevent cleavage.
- The 5,6-dihydro nature of the ring provides enhanced stability compared to fully aromatic systems, which facilitates handling and further functionalization.
- The synthetic route is adaptable for analog synthesis by varying the alkyl groups on the ester moieties or substituents on the pyrazine ring, enabling a broad scope for medicinal chemistry applications.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound with others.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential biological activity.
Industry: : The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
7-Tert-butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
- Molecular Formula : C₁₄H₂₀ClN₃O₄
- Molecular Weight : 329.78 g/mol ().
- Key Differences : Chlorine (Cl) at position 3 reduces molecular weight compared to bromine (Br). The Cl substituent is less polarizable, leading to weaker halogen bonding and lower reactivity in nucleophilic aromatic substitution (SNAr) compared to Br. This analog is often used as a precursor for further functionalization .
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate (Non-halogenated)
- Molecular Formula : C₁₄H₂₁N₃O₄
- Molecular Weight : 295.33 g/mol ().
- Key Differences : Absence of halogen simplifies synthesis but limits utility in cross-coupling reactions. The compound exhibits higher solubility in polar solvents due to reduced steric hindrance .
Brominated Imidazopyrazines with Varied Ester Groups
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Molecular Formula : C₁₁H₁₆BrN₃O₂
- Molecular Weight : 302.17 g/mol ().
- Key Differences: Lacks the ethyl ester at position 2, reducing steric bulk. This simplification may enhance crystallinity, as evidenced by X-ray diffraction studies on similar brominated triazinones ().
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (Compound 23)
- Molecular Weight : 421.1 g/mol ().
- Key Differences: Incorporation of cyano and methoxypyrazine groups enhances binding affinity in enzyme inhibition studies.
Crystallography and Molecular Packing
X-ray studies on brominated pyrazolo-triazinones () reveal that bromine at position 3 induces C–Br···π interactions and alters dihedral angles between aromatic rings. These features influence solubility and melting points, which are critical for formulation in pharmaceuticals.
Physicochemical and Functional Properties
Property | Target Compound | 3-Chloro Analog | Non-Halogenated Analog |
---|---|---|---|
Molecular Weight (g/mol) | 374.23 | 329.78 | 295.33 |
Halogen Reactivity | High (Br) | Moderate (Cl) | None |
Solubility (DCM/MeOH) | High | High | Very High |
Melting Point | Not Reported | Not Reported | 2–8°C (storage) |
Biological Activity
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Weight : 374.23 g/mol
- CAS Number : 1000576-75-9
- IUPAC Name : this compound
- Physical Form : Solid
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial properties. The presence of bromine and tert-butyl groups may enhance these effects by increasing lipophilicity and altering membrane permeability.
- Anticancer Properties : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways. For instance, its structural features may allow it to interact with targets such as kinases or phosphatases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity. One derivative demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase pathways.
Mechanistic Insights
Mechanistic studies suggest that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom enhances its binding affinity to protein targets due to its electronegative nature.
Q & A
Q. Basic: What synthetic strategies are optimal for preparing 7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate?
Answer:
The synthesis typically involves multi-step protocols, including:
- Carbamate Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups for nitrogen protection, followed by trifluoroacetic acid (TFA)-mediated deprotection (e.g., 6 mL TFA in DCM for 2 hours at room temperature) to yield intermediates .
- Recrystallization : Purification via solvent systems like DCM/hexane triple saturation to achieve high yields (e.g., 94% recovery in ) .
- Bromination : Introduction of bromine at the 3-position likely involves electrophilic substitution or halogen exchange under controlled conditions (analogous to methods in ).
Key Consideration : Monitor reaction progress using LC-MS to confirm intermediates (e.g., LC-MS m/z 385.2 [M+H]+ in ).
Q. Basic: How can spectroscopic methods (NMR, IR, HRMS) be applied to confirm the structure of this compound?
Answer:
- 1H/13C NMR : Identify substituents via chemical shifts. For example:
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and imidazo-pyrazine ring vibrations (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₈BrN₃O₄ requires [M+H]+ = 448.12; compare with experimental data as in , where HRMS matched within 0.001 Da) .
Table: Representative NMR Data from Analogous Compounds
Position | 1H Shift (ppm) | 13C Shift (ppm) | Functional Group | Source |
---|---|---|---|---|
tert-Butyl | 1.40 (s) | 28.2 | Boc-protected amine | |
Ethyl OCH₂ | 4.20 (q) | 60.5 | Ester carbonyl | |
Imidazo C-Br | - | 115.7 | Brominated position |
Q. Advanced: How can reaction intermediates and byproducts be systematically analyzed during synthesis?
Answer:
- LC-MS/Purification : Use LC-MS to track intermediates (e.g., tert-butyl-protected amine at m/z 515.2 [M+H]+ in ). Flash chromatography (e.g., MeOH/DCM gradients) resolves polar byproducts .
- Byproduct Identification : For bromination side reactions (e.g., di-substitution), employ HRMS and 2D NMR (COSY, HSQC) to differentiate positional isomers .
- Kinetic Analysis : Monitor reaction rates under varying temperatures to optimize bromine incorporation (critical for avoiding over-halogenation).
Q. Advanced: What computational methods predict the reactivity of the bromine substituent in further functionalization?
Answer:
- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict bromine’s lability. For example, calculate Fukui indices to identify electron-deficient positions prone to nucleophilic attack .
- Molecular Docking : If targeting biological activity, dock the compound into enzyme active sites (e.g., kinase inhibitors) to assess bromine’s steric/electronic effects .
- Solvent Modeling : Use COSMO-RS to predict solubility and reaction efficiency in polar aprotic solvents (e.g., DMF or DCM) .
Q. Advanced: How can contradictions in spectral data across studies be resolved?
Answer:
- Reference Standards : Compare with authenticated spectra of structurally analogous compounds (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate in ) .
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., hindered rotation in dihydroimidazo rings) by variable-temperature NMR .
- Cross-Validation : Reconcile IR carbonyl stretches with X-ray crystallography data (if available) to confirm ester vs. amide configurations .
Q. Advanced: What strategies optimize the compound’s stability under storage or experimental conditions?
Answer:
- Light/Temperature Sensitivity : Store at -20°C in amber vials; avoid prolonged exposure to moisture (tert-butyl esters hydrolyze in acidic/aqueous conditions) .
- Inert Atmosphere : Use argon/vacuum sealing for long-term storage to prevent oxidation of the dihydroimidazo ring .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Q. Advanced: How can regioselectivity challenges in modifying the imidazo-pyrazine core be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer bromine or ethyl ester placement .
- Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) after converting bromine to a better leaving group (e.g., OTf) .
- Microwave Synthesis : Enhance regioselectivity in heterocyclic reactions via controlled heating (e.g., 150°C for 10 minutes) .
Properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-12(19)10-11(15)18-7-6-17(8-9(18)16-10)13(20)22-14(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSOBEDMCSUCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653335 | |
Record name | 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-75-9 | |
Record name | 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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